molecular formula C7H6F2INO B2955766 4-(Difluoromethoxy)-2-iodoaniline CAS No. 1000801-26-2

4-(Difluoromethoxy)-2-iodoaniline

Cat. No.: B2955766
CAS No.: 1000801-26-2
M. Wt: 285.032
InChI Key: WANXLQMSTQEZMG-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-iodoaniline is an organic compound that features a difluoromethoxy group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)-2-iodoaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(Difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-iodoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine and ferric oxide are used as reducing agents.

    Substitution: Reagents such as sodium iodide and copper catalysts are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(Difluoromethoxy)-2-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-iodoaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its interaction with enzymes and receptors. The iodine atom can participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2-iodoaniline is unique due to the presence of both the difluoromethoxy group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications .

Properties

IUPAC Name

4-(difluoromethoxy)-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2INO/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANXLQMSTQEZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(difluoromethoxy)aniline (1.0 g, 6.30 mmol) in AcOH (6 mL) was heated to 60° C. and iodine monochloride (1.07 g, 6.6 mmol) in AcOH (15 mL) was added dropwise. The reaction mixture was then heated to 85° C. and stirred for 1.5 h. The reaction mixture was cooled to r.t. and poured into cold water and the resulting suspension filtered. The filtrate was concentrated in vacuo to give a dark brown oil. Purification by column chromatography (SiO2, 10-20% EtOAc/hexanes) gave the title compound (0.40 g, 22%) as a dark brown oil. δH (DMSO-d6) 7.38 (1H, d, J 2.7 Hz), 6.98-6.94 (1H, m), 6.97 (1H, t, J 74.8 Hz), 6.75 (1H, d, J 8.8 Hz), 5.20 (2H, br. s). LCMS (ES+) 286.0 (M+H)+, RT 3.28 minutes (Method 5).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

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